Hydroxypropanedial

Description

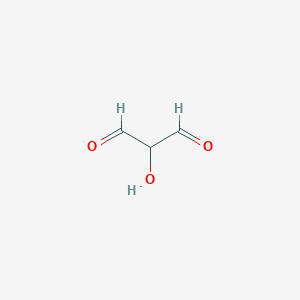

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXLIZQNSVLKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902415 |

Source

|

| Record name | Tartronaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glucosereductone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

497-15-4 |

Source

|

| Record name | 2-Hydroxypropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reductone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REDUCTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0YG3SBR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucosereductone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 °C |

Source

|

| Record name | Glucosereductone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the Nomenclature: A Technical Guide to 2-Hydroxypropanedial and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oxidative stress and cellular metabolism, the identification and quantification of reactive carbonyl species are of paramount importance. While molecules like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE) are well-established biomarkers, a hydroxylated counterpart, 2-hydroxypropanedial, and its various synonyms represent a less-explored but equally significant area of investigation. This technical guide provides a comprehensive overview of 2-hydroxypropanedial, clarifying its nomenclature and detailing its chemical properties, biological relevance, and analytical methodologies for its detection. This document is intended to serve as a foundational resource for researchers in drug development and life sciences, enabling a deeper understanding and more precise investigation of this reactive aldehyde.

Decoding the Synonyms: A Unified Nomenclature

The compound of interest is most accurately identified by its IUPAC name, 2-hydroxypropanedial .[1][2] However, in scientific literature and chemical databases, it is frequently referred to by a variety of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and clear scientific communication.

Table 1: Primary Synonyms for 2-Hydroxypropanedial

| Synonym | Common Usage Context |

| Reductone | A general class name for enediol compounds with a carbonyl group adjacent to the enediol, known for their reducing properties.[3][4][] 2-hydroxypropanedial is a prime example of a simple reductone. |

| Tartronic aldehyde | A trivial name that relates the compound to tartronic acid.[1][4][] |

| Triose reductone | This name highlights its three-carbon backbone (a triose) and its reducing (reductone) properties. It is often used in the context of carbohydrate chemistry.[1][4] |

| 2-Hydroxymalonaldehyde | This synonym emphasizes its structural relationship to malonaldehyde, being a hydroxylated derivative.[1][4] |

| Glucic acid | This name is also used, particularly in older literature, and reflects its discovery in the context of glucose degradation.[6] |

It is essential for researchers to recognize these interchangeable terms to fully harness the existing body of knowledge on this compound.

Chemical Properties and Biological Reactivity

2-Hydroxypropanedial belongs to the class of organic compounds known as reductones.[3] Reductones are characterized by an enediol group adjacent to a carbonyl group (-C(OH)=C(OH)-C=O-).[3][7][8] This structural motif imparts significant chemical reactivity and antioxidant properties.

The enediol structure is stabilized by resonance, which favors this form over its keto tautomer.[3] This stabilization is also responsible for the compound's acidic nature, as one of the enol hydroxyl groups can be readily deprotonated.[9] The most well-known reductone is ascorbic acid (Vitamin C), which shares this core chemical feature and its associated antioxidant capabilities.[3][9][10]

The presence of two aldehyde groups and a hydroxyl group makes 2-hydroxypropanedial a highly reactive molecule within a biological milieu. Aldehydes are known for their ability to form adducts with proteins and nucleic acids, potentially leading to cellular dysfunction and toxicity.[11][12] The high reactivity of aldehydes with biological molecules can disrupt cellular activities and is implicated in various diseases.[11]

Diagram 1: Tautomeric Forms of 2-Hydroxypropanedial

Caption: Keto-enol tautomerism of 2-hydroxypropanedial.

Biological Significance and Role in Oxidative Stress

While research on 2-hydroxypropanedial is not as extensive as that on malondialdehyde, its structural similarity and chemical properties strongly suggest its involvement in oxidative stress pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.[13][14][15][16][17]

2-Hydroxypropanedial can be formed from the degradation of carbohydrates. For instance, it is produced when fructose is heated under alkaline conditions.[6] Given the prevalence of sugars in biological systems, endogenous formation of this reactive aldehyde is plausible, particularly under conditions of metabolic stress.

As a reductone, 2-hydroxypropanedial possesses antioxidant properties, meaning it can act as a reducing agent and potentially scavenge free radicals.[3] However, its high reactivity also means it can contribute to cellular damage through the formation of adducts with essential biomolecules, a hallmark of many pathological conditions. This dual role as both a potential antioxidant and a damaging agent warrants further investigation, particularly in the context of diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and diabetes.

Diagram 2: The Dual Role of 2-Hydroxypropanedial in Cellular Homeostasis

Caption: Formation and potential biological effects of 2-hydroxypropanedial.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for studying the role of 2-hydroxypropanedial in biological systems. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of reductones.[18]

Experimental Protocol: HPLC-Based Quantification of 2-Hydroxypropanedial (Triose Reductone)

This protocol is adapted from established methods for the analysis of reductones in biological and food samples.[18]

Objective: To quantify the concentration of 2-hydroxypropanedial in a given sample using HPLC with UV detection.

Materials:

-

HPLC system with a UV detector

-

Anion exchange column (e.g., SAX-801, 250 x 2.2 mm, 10 µm particle size)[18]

-

Reference standard of 2-hydroxypropanedial (Triose reductone)

-

Sodium nitrate (NaNO₃)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 2-hydroxypropanedial standard in HPLC grade water.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

-

Sample Preparation (from biological tissue):

-

Homogenize the tissue sample in a suitable buffer on ice.

-

Precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 10% w/v).

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Data Analysis:

-

Identify the peak corresponding to 2-hydroxypropanedial in the chromatograms based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 2-hydroxypropanedial in the samples by interpolating their peak areas on the calibration curve.

-

Self-Validation:

-

The linearity of the calibration curve (R² > 0.99) will validate the quantitative accuracy of the method.

-

Spiking a blank matrix with a known concentration of the standard and assessing the recovery (typically 90-110%) will confirm the method's accuracy in the sample matrix.

-

Injecting the same sample multiple times will determine the precision of the method (RSD < 5%).

Diagram 3: Experimental Workflow for HPLC Analysis of 2-Hydroxypropanedial

Caption: Workflow for the quantification of 2-hydroxypropanedial.

Conclusion

2-Hydroxypropanedial, also known by its synonyms Reductone, Tartronic aldehyde, and Triose reductone, is a reactive aldehyde with a significant, yet not fully elucidated, role in biological systems. Its dual nature as a potential antioxidant and a source of cellular damage underscores the need for further research. A clear understanding of its nomenclature is the first step towards a more unified and comprehensive investigation. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to explore its involvement in health and disease with greater precision. As our understanding of the complex interplay of reactive species in cellular signaling and pathology deepens, the study of 2-hydroxypropanedial and its synonyms will undoubtedly contribute valuable insights to the fields of drug discovery and biomedical research.

References

- Obata, T., Tanishita, J., & Tokuyama, T. (1978). Determination of Reductones by High-Pressure Liquid Chromatographic Method. Journal of the Agricultural Chemical Society of Japan, 52(1), 41-43.

- Schank, K. (1972). Reductones. Synthesis, 1972(04), 176-190.

-

PubChem. (n.d.). 2-Hydroxypropanedial. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). SID 135036091. National Center for Biotechnology Information. Retrieved from [Link]

- IUPAC. (2014). Reductones. In Compendium of Chemical Terminology (the "Gold Book"). doi:10.1351/goldbook.R05224

-

CAS. (n.d.). 2-Hydroxypropanedial. CAS Common Chemistry. Retrieved from [Link]

- Watson, W. H., Jones, D. P., & Sies, H. (2014). Resolution of oxidative stress by thioredoxin reductase: Cysteine versus selenocysteine. Redox biology, 2, 226-234.

- IUPAC. (1995). Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(8-9), 1307-1375.

-

Wikipedia. (n.d.). Glucic acid. Retrieved from [Link]

-

Untold Science Stories. (2019, March 14). Ascorbic acid (Reductones) properties & synthesis [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

- Poole, L. B., & Nelson, K. J. (2014). Resolution of oxidative stress by thioredoxin reductase: Cysteine versus selenocysteine. Free Radical Biology and Medicine, 67, 1-1.

- Esterbauer, H., Schaur, R. J., & Zollner, H. (1990). Determination of aldehydic lipid peroxidation products: malonaldehyde and 4-hydroxynonenal. Methods in enzymology, 186, 407-421.

- Gotto, A. M., & Kornberg, H. L. (1961). The metabolism of C2 compounds in micro-organisms. 7. Preparation and properties of crystalline tartronic semialdehyde reductase. The Biochemical journal, 81(2), 273-284.

- Horvat, M., Varl, J., & Zadnik, V. (2014). Quantification of malondialdehyde by HPLC-FL - application to various biological samples.

- Bird, R. P., & Draper, H. H. (1984). Comparative studies on different methods of malonaldehyde determination. Methods in enzymology, 105, 299-305.

- Benaroudj, N., Lee, D. H., & Goldberg, A. L. (2001). Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals. The Journal of biological chemistry, 276(26), 24261-24267.

- Gotto, A. M., & Kornberg, H. L. (1961). The metabolism of C2 compounds in micro-organisms. 7. Preparation and properties of crystalline tartronic semialdehyde reductase. Biochemical Journal, 81(2), 273-284.

- Lopert, P., & Patel, M. (2012). Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells. PloS one, 7(11), e50683.

- Nabavi, S. M., & Sureda, A. (2022). Aldehydes: What We Should Know About Them. Molecules (Basel, Switzerland), 27(19), 6296.

- Sharma, M., & Dahiya, S. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Foods (Basel, Switzerland), 12(6), 1215.

- Stanley, B. A., & Sivakumaran, V. (2019). Increased reactive oxygen species production during reductive stress: The roles of mitochondrial glutathione and thioredoxin reductases. Redox biology, 20, 531-540.

- Selley, M. L. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. Journal of chromatography.

- Mozzicafreddo, M., & Cuccioloni, M. (2010). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. Journal of lipid research, 51(8), 2460-2463.

- Al-Shdefat, R., & Al-Busafi, S. N. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules (Basel, Switzerland), 27(15), 4909.

- Li, Y., & Wang, Y. (2019). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Molecules (Basel, Switzerland), 24(21), 3866.

- Li, X. Y., & Chow, C. K. (1994). An improved method for the measurement of malondialdehyde in biological samples. Lipids, 29(1), 73-75.

- Maini, R., & Schwartzenberg, J. (2018). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. Organic letters, 20(24), 7868-7872.

- Burin, V. M., & Falcao, L. D. (2014). Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation.

-

UHPLCS Scientific Instruments. (2023, May 6). How to Analyse HPLC Data ? Maybe You Can Study from this Video [Video]. YouTube. [Link]

- Both, P., & von Helden, G. (2018). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chimia, 72(1-2), 40-46.

- Tiran, D., & Heinzel, T. (2021). Simultaneous Determination of Sugars, Carboxylates, Alcohols and Aldehydes from Fermentations by High Performance Liquid Chromatography. Methods and protocols, 4(2), 33.

- Cornell, N. W., & Veech, R. L. (1983). Enzymatic measurement of ethanol or NAD in acid extracts of biological samples. Analytical biochemistry, 132(2), 418-423.

- Stefan-van Staden, R. I., & van Staden, J. F. (2021). 2D Enantioselective Disposable Stochastic Sensor for Fast Real-Time Enantioanalysis of Glutamine in Biological Samples. Chemosensors (Basel, Switzerland), 9(12), 346.

- Kunz, N., & Schwab, W. (2021). Identification and quantification of six major α-dicarbonyl process contaminants in high-fructose corn syrup. Food chemistry, 354, 129528.

- Logoyda, L. S. (2018). Methodology of Gliclazide Detection in Biological Samples. Asian Journal of Pharmaceutics, 12(01).

- Gander, J. E. (1960). Factors Influencing In Vivo Formation of p-Hydroxymandelonitrile-β-d-Glucoside. Plant physiology, 35(6), 767-772.

Sources

- 1. 2-Hydroxypropanedial | C3H4O3 | CID 4451502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Reductone - Wikipedia [en.wikipedia.org]

- 4. SID 135036091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucic acid - Wikipedia [en.wikipedia.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]

- 12. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolution of oxidative stress by thioredoxin reductase: Cysteine versus selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resolution of oxidative stress by thioredoxin reductase: Cysteine versus selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trehalose accumulation during cellular stress protects cells and cellular proteins from damage by oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thioredoxin Reductase Deficiency Potentiates Oxidative Stress, Mitochondrial Dysfunction and Cell Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased reactive oxygen species production during reductive stress: The roles of mitochondrial glutathione and thioredoxin reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

The In-Vitro Toxicological Profile of Hydroxypropanedial: A Technical Guide for Cellular Assessment

Introduction: Deconstructing "Hydroxypropanedial" and Establishing a Toxicological Framework

The term "hydroxypropanedial" lacks specificity in standard chemical nomenclature. Structurally, it suggests a three-carbon dialdehyde backbone (propanedial) modified with at least one hydroxyl group. In the context of cellular toxicology, the most relevant and extensively studied analogue is Malondialdehyde (MDA) . MDA is a canonical biomarker and a biologically active product of polyunsaturated fatty acid peroxidation, a key process in oxidative stress.[1][2] This guide, therefore, will focus on the toxicological profile of MDA as a representative hydroxypropanedial. We will explore its mechanisms of cytotoxicity and genotoxicity in cell culture, provide field-proven experimental protocols for its assessment, and offer insights into data interpretation for researchers in drug development and life sciences.

MDA is not merely a passive marker of cellular damage; it is a highly reactive electrophile that actively propagates toxicity by forming covalent adducts with essential biomolecules, including proteins, lipids, and DNA.[3][4] Understanding its impact on cellular systems is critical for elucidating the mechanisms of oxidative stress-related pathologies and for screening novel therapeutic agents.

Part 1: The Molecular Basis of Malondialdehyde Cytotoxicity

The toxicity of MDA in cell culture is multifactorial, stemming from its high reactivity. Once formed endogenously through lipid peroxidation or introduced exogenously, MDA instigates a cascade of detrimental cellular events.[3]

Covalent Adduct Formation: The Primary Insult

The electrophilic nature of MDA's aldehyde groups drives its primary toxic mechanism: the formation of covalent adducts with nucleophilic sites on cellular macromolecules.[4]

-

Protein Adducts: MDA reacts with lysine, arginine, and cysteine residues on proteins, leading to the formation of cross-links and "advanced lipoxidation end-products" (ALEs).[4] This modification can alter protein structure and function, inhibit enzyme activity, and trigger pro-inflammatory signaling pathways.[5]

-

DNA Adducts: Of significant concern is MDA's reaction with deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC) in DNA. The most prominent and mutagenic of these is the pyrimidopurinone adduct known as M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one).[6][7] These adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability.[8][9]

Mitochondrial Dysfunction and The ROS Amplification Loop

Mitochondria are a primary target of MDA-induced toxicity. Exposure to MDA leads to a demonstrable loss of the mitochondrial transmembrane potential (Δψm), a key indicator of mitochondrial dysfunction.[10] This impairment disrupts the electron transport chain, leading to:

-

Decreased ATP synthesis.

-

Increased production of intracellular reactive oxygen species (ROS).[10]

This creates a vicious cycle: MDA, a product of oxidative stress, induces mitochondrial dysfunction, which in turn generates more ROS, leading to further lipid peroxidation and MDA production.

Induction of Apoptosis and Necrosis

MDA-induced cellular stress ultimately culminates in cell death, occurring through both programmed (apoptosis) and unregulated (necrosis) pathways.[10] The apoptotic cascade is often triggered by mitochondrial dysfunction and the subsequent activation of MAPK signaling pathways, including JNK and ERK.[5][10] Key events include:

-

Bcl-2 Family Dysregulation: An altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[11]

-

Caspase Activation: The execution of the apoptotic program through a cascade of cysteine proteases.

The following diagram illustrates the central signaling pathways involved in MDA-induced cytotoxicity.

Caption: Core pathways of MDA-induced cellular toxicity.

Part 2: A Practical Guide to In-Vitro Toxicological Assessment

A robust assessment of MDA's toxicological profile requires a multi-assay approach. The causality behind experimental choices is critical; we don't just measure cell death, we dissect the how and why. This section provides validated, step-by-step protocols for core assays.

Experimental Workflow: A Self-Validating System

The proposed workflow is designed to provide a comprehensive picture, where results from one assay inform and validate the others. For instance, a decrease in viability (MTT assay) should correlate with increased membrane damage (LDH assay) and/or DNA damage (Comet assay).

Caption: Integrated workflow for assessing MDA toxicity.

Protocol: Cell Viability via MTT Assay

-

Principle: This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells. The amount of formazan is proportional to the number of metabolically active, viable cells.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of MDA. Include untreated (vehicle) controls. Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Remove the treatment medium. Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[12][13]

-

Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.[13]

-

-

Causality Insight: The MTT assay is a primary screen for cytotoxicity. A dose-dependent decrease in absorbance indicates that MDA is impairing cellular metabolism, a hallmark of its toxic effect on mitochondria.

Protocol: Genotoxicity via Alkaline Comet Assay

-

Principle: The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites unwinds and migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[16]

-

Methodology:

-

Cell Preparation: After treatment with MDA, harvest cells and resuspend them at ~1 x 10^5 cells/mL in ice-cold PBS.

-

Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and quickly pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (typically ~25 V) for 20-30 minutes.

-

Neutralization & Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters like % Tail DNA or Tail Moment.

-

-

Causality Insight: This assay directly visualizes the consequences of MDA-DNA adduct formation. A positive result provides strong evidence of genotoxicity, linking the compound's chemical reactivity to its potential to induce mutations.[17][18]

Part 3: Quantitative Data and Interpretation

Summarizing quantitative data is essential for comparing results across experiments and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from dose-response curves.

Table 1: Representative IC50 Values for MDA in Various Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time | Approximate IC50 (µM) | Reference Insight |

| Cortical Neurons | Primary Rat Neurons | Viability | 24 hours | 50 - 100 | MDA shows significant neurotoxicity.[10] |

| HepG2 | Human Hepatoma | Viability | 24 hours | 200 - 500 | Hepatocytes show some resistance.[19] |

| MCF-7 | Human Breast Cancer | Proliferation | 72 hours | > 50 (Varies) | Response is cell-line specific.[20] |

| MDA-MB-231 | Human Breast Cancer | Proliferation | 72 hours | > 50 (Varies) | Response is cell-line specific.[20][21] |

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and exposure duration. The values presented are for illustrative purposes.

Interpreting the Profile: A comprehensive toxicological profile of MDA in a specific cell line would demonstrate:

-

A dose-dependent decrease in cell viability (MTT assay).

-

A corresponding increase in DNA damage (Comet assay).

-

An increase in lipid peroxidation markers (TBARS assay), confirming the induction of oxidative stress.[22][23]

Conclusion

Malondialdehyde, as a representative hydroxypropanedial, is a potent cytotoxic and genotoxic agent in vitro. Its toxicity is driven by its high reactivity, leading to the formation of damaging adducts with proteins and DNA, induction of mitochondrial dysfunction, and the propagation of oxidative stress, ultimately culminating in cell death. The experimental framework provided in this guide offers a robust, multi-faceted approach to characterizing these effects, enabling researchers to generate reliable and interpretable data for toxicological screening and mechanistic studies.

References

- Title: Malondialdehyde Source: Grokipedia URL

-

Title: A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress Source: PubMed URL: [Link]

-

Title: Malondialdehyde – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: NWK-MDA01 Malondialdehyde Protocol Source: Northwest Life Science Specialties URL: [Link]

-

Title: Malondialdehyde(MDA)Assay Kit Instruction Source: Frontiers URL: [Link]

-

Title: Malondialdehyde concentration measured in the cell culture media after... Source: ResearchGate URL: [Link]

-

Title: Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies Source: SciSpace URL: [Link]

-

Title: Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update Source: MDPI URL: [Link]

-

Title: DNA Damage and Repair in Thyroid Physiology and Disease Source: Oxford Academic URL: [Link]

-

Title: Malondialdehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells Source: MDPI URL: [Link]

-

Title: The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons Source: PubMed URL: [Link]

-

Title: Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry Source: PMC - NIH URL: [Link]

-

Title: IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Source: ResearchGate URL: [Link]

-

Title: (PDF) Comet assay: a versatile but complex tool in genotoxicity testing Source: ResearchGate URL: [Link]

-

Title: Comet assay: a versatile but complex tool in genotoxicity testing Source: PMC - NIH URL: [Link]

-

Title: Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update Source: PMC - NIH URL: [Link]

-

Title: Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 Source: PubMed URL: [Link]

-

Title: The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology Source: IntechOpen URL: [Link]

-

Title: Simultaneous Down-Regulation of Intracellular hTERT and GPX4 mRNA Using MnO2-Nanosheet Probes to Induce Cancer Cell Death Source: MDPI URL: [Link]

-

Title: Malondialdehyde-DNA adducts in normal breast tissues Source: AACR Journals URL: [Link]

-

Title: The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair Source: ResearchGate URL: [Link]

-

Title: Antiproliferative and Pro-apoptotic Effects of Sesquiterpene Lactones from Schkuhria pinnata in THP Source: American Chemical Society URL: [Link]

-

Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

-

Title: Comet assay: a versatile but complex tool in genotoxicity testing Source: PubMed URL: [Link]

-

Title: Malondialdehyde–deoxyguanosine and bulky DNA adducts in schoolchildren resident in the proximity of the Sarroch industrial estate on Sardinia Island, Italy Source: Oxford Academic URL: [Link]

-

Title: Combined malonic and methylmalonic aciduria - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lipid peroxidation-DNA damage by malondialdehyde Source: PubMed - NIH URL: [Link]

-

Title: Cardioprotective effects of gallic acid in a rat ischemia-reperfusion model: role of apoptosis, inflammation, and antioxidant defense Source: Research in Pharmaceutical Sciences URL: [Link]

Sources

- 1. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid peroxidation-DNA damage by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardioprotective effects of gallic acid in a rat ischemia-reperfusion model: role of apoptosis, inflammation, and antioxidant defense | Nazari | Research in Pharmaceutical Sciences [rps.mui.ac.ir]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 21stcenturypathology.com [21stcenturypathology.com]

- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 23. frontiersin.org [frontiersin.org]

Methodological & Application

Spectrophotometric Quantification of Malondialdehyde (MDA) as a Biomarker of Oxidative Stress

Application Note & Protocol

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Measuring Aldehydic Products of Lipid Peroxidation

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism.[1] Under conditions of oxidative stress, there is an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates.[1] This imbalance leads to cellular damage, including the peroxidation of lipids in cellular membranes. Lipid peroxidation is a chain reaction that degrades lipids, compromising membrane integrity and generating a variety of reactive secondary products, including aldehydes such as malondialdehyde (MDA).[1][2] MDA is a highly reactive three-carbon dialdehyde that serves as a key biomarker for assessing the extent of oxidative damage in biological and food samples.[1][3]

The quantification of MDA is, therefore, a critical tool for researchers in diverse fields, from clinical diagnostics to drug development and food science, enabling the evaluation of oxidative stress-related pathologies and the efficacy of antioxidant interventions.[4] Among the various methods for MDA quantification, the Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely adopted, sensitive, and cost-effective spectrophotometric technique.[2][5] This application note provides a detailed protocol for the TBARS assay, delves into the chemical principles underpinning the method, and offers insights into data interpretation and validation.

Assay Principle: The Chemistry of MDA-TBA Adduct Formation

The cornerstone of the TBARS assay is the reaction between MDA and two molecules of 2-thiobarbituric acid (TBA) under acidic conditions and elevated temperatures.[3][6] This condensation reaction results in the formation of a stable, pink-colored chromogen, the MDA-(TBA)₂ adduct.[6][7] This adduct exhibits a characteristic maximum absorbance at approximately 532 nm, and the intensity of the color is directly proportional to the concentration of MDA in the sample.[7][8][9]

The reaction proceeds via a nucleophilic attack of the TBA molecule on the carbonyl carbons of MDA, followed by dehydration to form the stable chromophoric adduct.[6]

Caption: A generalized workflow for the TBARS assay.

Detailed Steps:

-

Standard Curve Preparation:

-

Prepare a working solution of 100 µM MDA by diluting the 10 mM TMP stock.

-

Create a series of standards by diluting the 100 µM working solution to concentrations ranging from 0 to 20 µM.

-

-

Sample Preparation:

-

For biological samples, homogenization in a suitable buffer is necessary.

-

To precipitate proteins, add an equal volume of 20% TCA to the sample. This step is crucial as proteins can interfere with the assay.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant for the assay.

-

-

Reaction Setup:

-

In microcentrifuge tubes, add 100 µL of each standard or sample supernatant.

-

Add 200 µL of the TBA reagent to each tube.

-

Vortex briefly to mix.

-

-

Incubation:

-

Incubate all tubes in a water bath or heating block at 95°C for 60 minutes. This high temperature is necessary to drive the condensation reaction.

-

A pink color will develop in the presence of MDA.

-

-

Measurement:

-

After incubation, cool the tubes on ice for 5 minutes to stop the reaction.

-

If any precipitate has formed during heating, centrifuge the tubes at 10,000 x g for 5 minutes.

-

Transfer the clear supernatant to a 96-well plate or cuvettes.

-

Measure the absorbance at 532 nm using a spectrophotometer.

-

Data Analysis and Interpretation

-

Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value > 0.99.

-

Sample Concentration: Use the equation from the standard curve to calculate the MDA concentration in your samples.

Concentration (µM) = (Absorbance of Sample - y-intercept) / slope

-

Considerations and Limitations: The TBARS assay is not entirely specific to free MDA. [6]Other aldehydes and biomolecules present in the sample can also react with TBA, potentially leading to an overestimation of the MDA concentration. [2][6]Therefore, results are often reported as "TBARS" (Thiobarbituric Acid Reactive Substances) or "MDA equivalents". [5]Despite this limitation, the TBARS assay remains a valuable and widely used tool for assessing lipid peroxidation. [2]

Assay Validation and Quality Control

To ensure the reliability of your results, it is essential to perform assay validation. [10][11]

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 for the standard curve. |

| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 15%. |

| Accuracy | The closeness of the measured value to the true value. | Spike and recovery experiments should yield 85-115% recovery. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Standard Curve). |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Standard Curve). |

Conclusion

The spectrophotometric TBARS assay offers a straightforward and sensitive method for the quantification of malondialdehyde, a key indicator of lipid peroxidation and oxidative stress. By understanding the chemical principles, adhering to a validated protocol, and being mindful of the assay's limitations, researchers can obtain reliable and reproducible data. This application note serves as a comprehensive guide for the successful implementation of the TBARS assay in a research setting.

References

-

Bio-protocol. (n.d.). 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay. Retrieved from Bio-protocol website: [Link]

-

ResearchGate. (n.d.). Typical reaction mechanism of malondialdehyde (MDA) and thiobarbituric... Retrieved from ResearchGate: [Link]

-

PubMed. (2025, May 14). Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices. Retrieved from PubMed: [Link]

-

PubMed. (n.d.). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Retrieved from PubMed: [Link]

-

Oxford Biomedical Research. (n.d.). 2-Thiobarbituric Acid Reactive Substances (TBARS). Retrieved from Oxford Biomedical Research: [Link]

-

protocols.io. (n.d.). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from protocols.io: [Link]

-

PubMed. (n.d.). Thiobarbituric acid-reactive malondialdehyde formation during superoxide-dependent, iron-catalyzed lipid peroxidation. Retrieved from PubMed: [Link]

-

ResearchGate. (n.d.). Reaction of 2-thiobarbituric acid (2-TBA) with malondialdehyde (MDA), a... Retrieved from ResearchGate: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ TBARS Assay Kit (MDA Quantitation). Retrieved from Cell Biolabs, Inc.: [Link]

-

MDPI. (2022, November 8). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from MDPI: [Link]

-

PMC. (n.d.). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Retrieved from PMC: [Link]

-

DADUN. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. Retrieved from DADUN: [Link]

-

PubMed. (n.d.). Measurement of lipid peroxidation. Retrieved from PubMed: [Link]

-

ResearchGate. (n.d.). Spectrophotometric determination of lipid oxidation parameters... Retrieved from ResearchGate: [Link]

-

SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from SciELO: [Link]

-

PMC. (n.d.). Optimization and validation of spectrophotometric methods for determination of finasteride in dosage and biological forms. Retrieved from PMC: [Link]

-

Drawell. (2024, January 22). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements. Retrieved from Drawell: [Link]

Sources

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oxfordbiomed.com [oxfordbiomed.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

Title: Advanced HPLC Strategies for the Chiral and Isomeric Separation of Hydroxypropanedial (Glyceraldehyde)

An Application Guide by a Senior Application Scientist

Abstract: This technical guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the challenging separation of hydroxypropanedial (commonly known as glyceraldehyde) isomers. We delve into the fundamental principles and practical applications of two primary strategies: Chiral HPLC using a Chiral Stationary Phase (CSP) for enantiomeric resolution and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of these highly polar molecules. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the quantification and characterization of glyceraldehyde and related compounds. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and present data in a clear, comparative format to empower scientists to successfully implement and adapt these methods.

The Analytical Challenge: Understanding Hydroxypropanedial Isomerism

Hydroxypropanedial, or glyceraldehyde, is the simplest aldose and a fundamental molecule in carbohydrate chemistry and central metabolic pathways. Its structure contains a single chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers: D-glyceraldehyde and L-glyceraldehyde.[1][2] These enantiomers exhibit identical physical and chemical properties in an achiral environment, making their separation a non-trivial task that requires a chiral selector.[3]

The analytical complexity is compounded by several factors:

-

Extreme Polarity: With two hydroxyl groups and an aldehyde function, glyceraldehyde is highly polar and hydrophilic. This characteristic leads to poor or no retention on conventional reversed-phase (RP-HPLC) columns, which separate molecules based on hydrophobicity.[4][5]

-

Lack of a Native Chromophore: The glyceraldehyde molecule does not possess a significant chromophore, rendering it difficult to detect with high sensitivity using standard UV-Vis detectors.[6]

-

Solution Complexity: In aqueous solutions, glyceraldehyde exists in equilibrium with its hydrated gem-diol form and can form dimers and other oligomers, further complicating the chromatographic profile.[7]

Addressing these challenges requires a tailored chromatographic approach that moves beyond standard RP-HPLC. This guide focuses on two powerful techniques: chiral chromatography for enantioseparation and HILIC for managing the high polarity of the analyte.

Strategic Approach: Selecting the Right Chromatographic Mode

The successful separation of glyceraldehyde isomers hinges on a logical method development strategy. The choice of column, mobile phase, and detection method must directly address the molecule's unique chemical properties.

Causality Behind Method Selection

-

Why HILIC over Reversed-Phase? Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for the retention and separation of polar and hydrophilic compounds. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8][9] This provides excellent retention for highly polar molecules like glyceraldehyde, which would otherwise elute in the void volume of an RP column.[4][5]

-

Why Chiral Stationary Phases (CSPs)? To resolve enantiomers, a chiral environment is essential. The most direct and widely used approach in HPLC is employing a Chiral Stationary Phase (CSP).[10][11][12] These columns contain a chiral selector immobilized on the support material (e.g., silica). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP.[12] Due to differing stereochemical interactions, these complexes have different binding energies, leading to different retention times and, thus, separation.[13]

-

The Necessity of Derivatization for Detection: To overcome the poor UV absorbance of glyceraldehyde, pre-column derivatization is a highly effective strategy.[14][15] This process involves chemically modifying the analyte to attach a molecule with a strong chromophore or fluorophore.[16] For aldehydes, a common and reliable derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative that is readily detectable by UV-Vis at approximately 360 nm.[17][18]

Overall Analytical Workflow

The following diagram outlines the decision-making process for analyzing glyceraldehyde isomers.

Caption: Decision workflow for glyceraldehyde isomer analysis.

Method 1: Enantioseparation via Derivatization and Chiral HPLC

This method provides robust separation of D- and L-glyceraldehyde enantiomers by converting them into UV-active derivatives, followed by resolution on a Chiral Stationary Phase.

Experimental Protocol

Step 1: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol creates 2,4-dinitrophenylhydrazone derivatives suitable for UV detection.[17][18]

-

Reagent Preparation: Prepare a DNPH solution by dissolving 15 mg of DNPH in 5 mL of acetonitrile. Add 50 µL of concentrated sulfuric acid as a catalyst. Sonicate for 5 minutes to ensure complete dissolution. Handle sulfuric acid with extreme care in a fume hood.

-

Sample Preparation: Prepare a stock solution of glyceraldehyde standard (or the sample to be analyzed) in acetonitrile at a concentration of 1 mg/mL.

-

Reaction: In a 1.5 mL autosampler vial, mix 100 µL of the glyceraldehyde solution with 200 µL of the DNPH reagent solution.

-

Incubation: Cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10-50 µg/mL).

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

Step 2: Chiral HPLC-UV Analysis

The following parameters are a starting point for method development. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Any standard HPLC or UHPLC system with a UV/Vis or DAD detector | Standard instrumentation is sufficient for this application. |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP | Polysaccharide-based CSPs, like amylose derivatives, are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with carbonyl groups.[19][20] |

| Mobile Phase | n-Hexane : Isopropanol (IPA) : Acetonitrile (ACN) (90:10:1, v/v/v) | A non-polar mobile phase is used for normal-phase chiral chromatography. The ratio can be adjusted to optimize resolution and retention time. IPA is the polar modifier; ACN can enhance solubility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 25°C | Chiral separations can be sensitive to temperature. Maintaining a constant temperature ensures reproducibility. |

| Injection Volume | 10 µL | This volume can be adjusted based on sample concentration and detector sensitivity. |

| Detection | UV at 360 nm | This is the typical wavelength of maximum absorbance for DNPH derivatives.[18] |

Visualization of the Chiral Separation Workflow

Caption: Workflow for glyceraldehyde enantioseparation.

Method 2: HILIC for Analysis of Polar Isomers

This method is ideal for retaining and separating glyceraldehyde from other highly polar compounds or potential structural isomers without derivatization, making it highly compatible with mass spectrometry (MS) detection.

Experimental Protocol

Step 1: Sample Preparation

-

Dissolution: Dissolve the glyceraldehyde standard or sample in a solution that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape. A concentration of 0.1-1.0 mg/mL is a good starting point.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

Step 2: HILIC-MS Analysis

HILIC methods are sensitive to the water content of the mobile phase and require careful equilibration.

| Parameter | Recommended Condition | Rationale |

| LC System | HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | MS provides high selectivity and sensitivity, which is crucial for analytes without a chromophore.[21][22] |

| Column | Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) or equivalent amide-phase column | Amide phases are robust and provide excellent retention and selectivity for polar neutral compounds like sugars.[5] |

| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.0 | Ammonium formate is a volatile salt, making it ideal for MS detection. A low pH helps to suppress the ionization of any acidic impurities and can improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the weak eluting solvent in HILIC. The high organic content is necessary for retention. |

| Gradient Elution | 95% B to 50% B over 10 minutes | A gradient elution (decreasing organic content) is used to elute compounds with varying polarities. Start with high %B for strong retention and decrease to elute the analyte. |

| Flow Rate | 0.3 mL/min | A lower flow rate is typical for 2.1 mm ID columns and is optimal for ESI-MS sensitivity. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 2-5 µL | Smaller injection volumes are preferred in HILIC to minimize peak distortion from the sample solvent. |

| MS Detection | ESI in negative ion mode | Sugars and polyols often ionize well in negative mode, forming adducts like [M+formate]- or [M-H]-. Monitor the appropriate m/z for glyceraldehyde (e.g., m/z 89.02 for [M-H]-). |

Visualization of the HILIC Separation Mechanism

Caption: Analyte partitioning in HILIC mode.

Data Summary and Method Comparison

| Feature | Method 1: Chiral HPLC with Derivatization | Method 2: HILIC-MS |

| Primary Application | Enantiomeric separation (D- vs. L-isomers) | Analysis of highly polar compounds; separation from polar matrix components |

| Detection Method | UV-Vis (requires derivatization) | Mass Spectrometry (no derivatization needed) |

| Pros | - Direct and robust enantioseparation- Uses standard HPLC-UV systems | - High sensitivity and selectivity- No sample derivatization required- Excellent for complex matrices |

| Cons | - Requires extra sample preparation step (derivatization)- May not separate other polar impurities | - Requires access to an LC-MS system- HILIC methods can require longer equilibration times |

| Typical Stationary Phase | Polysaccharide-based Chiral Stationary Phase (CSP) | Amide, Diol, or bare Silica |

| Typical Mobile Phase | Normal-Phase (e.g., Hexane/IPA) | Reversed-Phase type (e.g., Acetonitrile/Aqueous Buffer) |

Conclusion and Best Practices

The separation of hydroxypropanedial isomers is a multifaceted analytical challenge that can be effectively addressed with modern HPLC techniques. For the specific goal of resolving D- and L-enantiomers, Chiral HPLC with a suitable CSP after derivatization with DNPH offers a robust and reliable solution that can be implemented on standard HPLC-UV systems. When the analytical goal is to quantify glyceraldehyde in a complex biological matrix or separate it from other polar analytes without derivatization, HILIC coupled with mass spectrometry is the superior choice, offering unparalleled sensitivity and selectivity.

For optimal results, researchers should:

-

Carefully select the column: The choice of a chiral vs. HILIC column is the most critical decision and depends entirely on the analytical objective.

-

Ensure proper system equilibration: HILIC, in particular, requires sufficient time (often 30+ minutes) to equilibrate the stationary phase with the mobile phase to ensure reproducible retention times.

-

Validate the method: Any developed method should be fully validated according to established guidelines (e.g., ICH) for linearity, accuracy, precision, and robustness to ensure the trustworthiness of the generated data.

By understanding the principles behind these advanced chromatographic strategies and implementing the detailed protocols provided, scientists can confidently achieve accurate and reproducible separation of hydroxypropanedial isomers.

References

- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.

- Kannappan, V. (2022).

- Spectroscopy Online. (n.d.).

- Kühnle, M., et al. (2001).

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.

- Burgé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.

- Zimmermann, K., et al. (1993). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

- Phenomenex. (n.d.).

- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

- Chutima, R., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Regis Technologies. (2020).

- Pharma Interview Questions and Answers. (2022).

- Jedhe, S., & Gika, H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.

- Torres-Lapasio, J. R., et al. (2013).

- Ashenhurst, J. (2017). D- and L- Notation For Sugars. Master Organic Chemistry.

- HPLC. (n.d.).

- Royal Society of Chemistry. (2007). Analytical Methods.

- J. Sep. Sci. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.

- ChemSurvival. (2013). Optical Isomers of Glyceraldehyde & Glucose. YouTube.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.

- Sigma-Aldrich. (n.d.).

- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.

- Chemistry LibreTexts. (2022). 25.3: D, L Sugars.

- Journal of the American Society for Mass Spectrometry. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. hplc.eu [hplc.eu]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 12. books.rsc.org [books.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. sdiarticle4.com [sdiarticle4.com]

- 15. mdpi.com [mdpi.com]

- 16. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. auroraprosci.com [auroraprosci.com]

- 19. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Purification of Hydroxypropanedial (Triose Reductone)

Part 1: Executive Summary & Scientific Rationale

Hydroxypropanedial , predominantly known in its stable enediol form as Triose Reductone (2,3-dihydroxy-2-propenal) , is a critical intermediate in the alkaline degradation of reducing sugars. It serves as a vital standard in studying the Maillard reaction, carbohydrate caramelization, and oxidative stress pathways.

Unlike simple aliphatic aldehydes, hydroxypropanedial exists in a dynamic equilibrium favoring the planar enediol structure (

The Synthesis Challenge

Direct oxidation of glycerol or dihydroxyacetone often yields complex mixtures of hydroxypyruvic acid, mesoxalic acid, and polymerization products. The Euler-Martius Method , utilizing lead(II) acetate, remains the gold standard for laboratory-scale isolation. This protocol exploits the formation of an insoluble, stable lead(II) chelate to sequester triose reductone from the chaotic sugar degradation matrix, followed by controlled acid liberation to yield high-purity crystalline product.

Part 2: Safety & Hazard Control (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Heavy Metal Toxicity | Lead(II) Acetate is a neurotoxin and reproductive hazard. | Use dedicated weighing boats and waste containers. All filtrate containing soluble lead must be treated as hazardous waste. Double-glove (Nitrile). |

| Corrosive/Reactive | Glacial Acetic Acid and Phosphoric Acid . | Perform all acid additions in a fume hood. |

| Inhalation | Triose Reductone is a reactive aldehyde; dust/vapor may irritate mucous membranes. | Handle the final crystalline product in a fume hood or glovebox. |

| Flammability | Acetone is used as the extraction solvent. | Ensure all heating sources are spark-proof; use inert gas (Nitrogen/Argon) blanketing. |

Part 3: Mechanism & Pathway Visualization

The synthesis relies on the base-catalyzed retro-aldol cleavage and rearrangement of D-glucose. The high pH forces the hexose into unstable enediol forms, which fragment into

Figure 1: Reaction pathway for the isolation of Triose Reductone from D-Glucose via Lead(II) sequestration.[1]

Part 4: Detailed Experimental Protocol

Phase 1: Alkaline Degradation and Lead Sequestration

Objective: Convert glucose to triose reductone and trap it immediately as a lead salt.

Reagents:

-

D-Glucose (Anhydrous): 10.0 g

-

Sodium Hydroxide (NaOH): 4.0 g (dissolved in 100 mL

) -

Lead(II) Acetate Trihydrate: 15.0 g (dissolved in 50 mL

) -

Glacial Acetic Acid: ~5 mL (for pH adjustment)

-

Nitrogen (

) gas source

Step-by-Step:

-

Inert Atmosphere Setup: Purge a 250 mL three-neck round-bottom flask with

for 10 minutes. Oxygen exclusion is vital to prevent oxidative cleavage of the enediol. -

Solubilization: Add 10.0 g D-Glucose to the flask. Add the prepared NaOH solution (4.0 g in 100 mL).

-

Heating: Heat the mixture rapidly to 85–90°C under a stream of

with vigorous magnetic stirring. Maintain this temperature for exactly 5 minutes . The solution will turn yellow-brown (caramelization onset). -

Quenching: Cool the reaction mixture rapidly to room temperature using an ice-water bath.

-

Acidification: Carefully acidify the solution to pH 5.0–6.0 using Glacial Acetic Acid. Do not drop below pH 4, or the reductone may degrade.

-

Precipitation: Slowly add the Lead(II) Acetate solution (15.0 g in 50 mL) while stirring. A voluminous, creamy-yellow precipitate (Lead-Reductone complex) will form immediately.

-

Maturation: Allow the precipitate to settle at 4°C for 2 hours.

-

Harvesting: Filter the precipitate using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove excess glucose and degradation byproducts.

-

Checkpoint: The solid should be pale yellow.[2] Dark brown solids indicate excessive oxidation/heating.

-

Phase 2: Liberation and Isolation

Objective: Release the free enediol from the lead complex using a stronger acid in a non-aqueous solvent.

Reagents:

-

Acetone (HPLC Grade): 100 mL[3]

-

Phosphoric Acid (

, 85%): ~2.0 mL (or dilute Sulfuric Acid)

Step-by-Step:

-

Suspension: Transfer the damp Lead-Reductone cake into a 250 mL Erlenmeyer flask. Add 100 mL of Acetone.

-

Liberation: While stirring vigorously, add

dropwise. The yellow lead salt will convert to white, insoluble Lead Phosphate (-

Stoichiometry Check: Continue acid addition until the supernatant is clear and no yellow particles remain.

-

-

Filtration: Filter off the hazardous Lead Phosphate solid through a fine glass frit or Celite pad. Dispose of solids as hazardous lead waste.

-

Concentration: Dry the acetone filtrate over anhydrous

, filter, and concentrate the solvent on a rotary evaporator at <35°C (bath temperature) to a viscous syrup. Do not overheat.

Phase 3: Purification via Sublimation

Objective: Obtain analytical-grade crystals.

Step-by-Step:

-

Crystallization (Initial): Place the syrup in a desiccator over

under vacuum. Crude crystals should form within 24–48 hours. -

Sublimation (Critical): Transfer the crude solid to a sublimation apparatus.

-

Conditions: High vacuum (<0.1 mmHg), Oil bath temperature: 60–80°C .

-

Cold Finger: Maintain at -10°C or using dry ice/acetone.

-

-

Collection: Pure Triose Reductone sublimes as colorless to pale prismatic needles on the cold finger.

-

Storage: Store under Argon at -20°C. The compound is hygroscopic and oxidation-sensitive.

Part 5: Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow needles | Visual Inspection |

| Melting Point | 152–154°C (Decomposes) | Capillary MP Apparatus |

| UV-Vis | Dilute in dilute HCl vs NaOH | |

| NMR ( | ||

| TLC | Silica Gel, Ethyl Acetate:Methanol (9:1), visualize with KMnO4 |

Troubleshooting Guide:

-

Low Yield: Usually caused by insufficient

purging (oxidation) or incorrect pH during lead precipitation. -

Oily Product: Incomplete drying of the acetone extract. Ensure the syrup is desiccated thoroughly before sublimation.

References

-

Euler, H. v., & Martius, C. (1933). Über Reduktone (Enediole) I. Justus Liebigs Annalen der Chemie, 505(1), 73–102. [Link]

-

Hesse, G., & Schildknecht, H. (1956). Die Darstellung von Triose-redukton.[4] Angewandte Chemie, 68(23), 753. [Link]

-

Sowden, J. C. (1957). The Saccharinic Acids. Advances in Carbohydrate Chemistry, 12, 35-79. (Review of alkaline degradation mechanisms). [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5] National Academies Press.[1][5] [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Facile Method to Synthesize an Organic Compound | Chemical Education Xchange [chemedx.org]

- 3. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Hydroxypropanedial (Triose Reductone) in Carbonyl Stress and Glycation Research

Introduction: The Biochemistry of Hydroxypropanedial

Hydroxypropanedial (2-hydroxy-1,3-propanedial), most commonly utilized in its stable enol form Triose Reductone (TR) , is a potent reactive carbonyl species (RCS).[1] While often overshadowed by Malondialdehyde (MDA) and Methylglyoxal (MG) in general oxidative stress literature, TR is a critical reagent for specific investigations into Advanced Glycation End-products (AGEs) and metal-catalyzed DNA strand scission .[1]

Unlike simple aldehydes, TR possesses a unique enediol structure (

-

Carbonyl Stress: The non-enzymatic modification of proteins (specifically Arginine and Lysine residues) to form fluorescent crosslinks known as Triosidines.[1]

-

Genotoxicity: The site-specific cleavage of DNA backbones via reactive oxygen species (ROS) generation.[1]

This guide details the handling, mechanism, and experimental protocols for utilizing TR in biochemical assays.

Mechanism of Action

TR operates through two distinct pathways depending on the biological target and environmental conditions.[1]

Pathway A: Protein Crosslinking (The Maillard Pathway)

TR reacts primarily with the guanidino group of Arginine and the

Pathway B: DNA Strand Scission (The Oxidative Pathway)

In the presence of trace transition metals (specifically Cu²⁺), TR undergoes auto-oxidation. This process generates the superoxide anion radical (

Figure 1: Dual mechanistic pathways of Triose Reductone (TR).[1] Pathway A (Top) leads to protein crosslinking.[1] Pathway B (Bottom) leads to metal-mediated DNA damage.[1]

Comparative Analysis: TR vs. Common RCS[1]

Researchers must select the correct aldehyde for their specific assay.[1] TR is distinct from MDA and MG in its target specificity and radical generation capacity.[1]

| Feature | Triose Reductone (TR) | Methylglyoxal (MG) | Malondialdehyde (MDA) |

| Primary Target | Arginine & Lysine (Crosslinking) | Arginine (Modification) | Lysine (Schiff Base) |

| Major Adduct | Triosidines (Fluorescent) | Hydroimidazolone (MG-H1) | MDA-Lysine (Fluorescent) |

| DNA Damage | High (Metal-dependent scission) | Moderate (Adduct formation) | Moderate (Adduct formation) |

| Redox Activity | High (Reductone enediol) | Low | Low |

| Stability | Unstable (Oxidizes rapidly) | Moderate | Moderate |

Experimental Protocols

Protocol A: Metal-Catalyzed DNA Strand Scission Assay

Objective: To quantify the genotoxic potential of TR or screen antioxidants that prevent carbonyl-stress induced DNA damage.[1]

Reagents:

-

Plasmid DNA: pUC19 or pBR322 (supercoiled), 0.5 µg/µL.[1]

-

Triose Reductone Stock: 100 mM in ddH₂O (Freshly prepared; see Storage).

-

CuSO₄ Solution: 100 µM.

-

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Loading Dye: 6X DNA Loading Buffer.

Workflow:

-

Preparation: In a sterile microcentrifuge tube, combine:

-

10 µL Tris-HCl Buffer

-

1 µL Plasmid DNA (0.5 µg)[1]

-

1 µL CuSO₄ (Final conc. 5 µM)

-

X µL Triose Reductone (Titrate: 0.1 mM – 5 mM final)

-

ddH₂O to final volume of 20 µL.

-

-

Incubation: Incubate at 37°C for 30–60 minutes .

-

Note: Longer incubation leads to linearization and eventual fragmentation.[1]

-

-

Termination: Add 1 µL of 0.5 M EDTA (to chelate Cu²⁺) and 4 µL of 6X Loading Dye immediately.

-

Electrophoresis: Load samples onto a 1% Agarose gel containing Ethidium Bromide or SYBR Safe.[1] Run at 100V for 45 mins.

-

Analysis: Visualize under UV light.

Validation Criteria: A dose-dependent conversion from Form I to Form II must be observed. Addition of Catalase (scavenges H₂O₂) should inhibit the damage, confirming the ROS mechanism.

Protocol B: Protein Crosslinking & AGE Detection (Triosidine Assay)